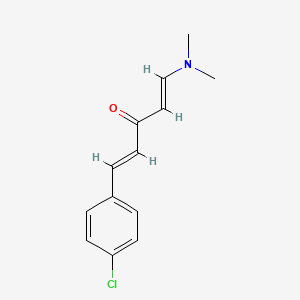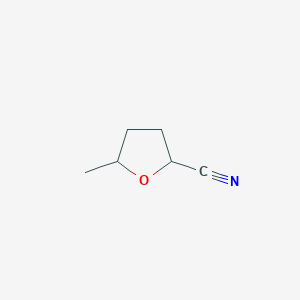
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
Compounds structurally related to 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial properties. The synthesized compounds displayed promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Vidule, 2011).
Amnesia-Reversal Activity
Research has shown that cyclic imides, which are structurally related to the compound , can reverse electroconvulsive shock (ECS) induced amnesia in animal models. This suggests potential applications in the treatment of memory disorders (Butler et al., 1987).
Hypotensive Agents
Certain derivatives of quinazoline dione, which share a similar core structure with the mentioned compound, have shown significant activity in relaxing blood vessels and reducing blood pressure, indicating their potential as hypotensive agents (Eguchi et al., 1991).
Synthesis of Nitrogen-Containing Heterocyclic Structures
The compound and its derivatives are useful in synthesizing various nitrogen-containing heterocyclic structures, such as quinazolines and benzodiazepines. These structures have wide-ranging importance in medicinal chemistry due to their potential bioactive properties (Bogdanov & Mironov, 2016).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring system, related to the compound , have been tested for antihypertensive activity. Some of these compounds produced strong hypotension in animal models, suggesting their use in managing high blood pressure (Takai et al., 1986).
Antitumor and Cytotoxic Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies indicate the potential of such compounds in developing new anticancer agents (Poorirani et al., 2018).
Propiedades
IUPAC Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16-6-5-12(11-20-16)17(25)22-9-7-13(8-10-22)23-18(26)14-3-1-2-4-15(14)21-19(23)27/h1-6,11,13H,7-10H2,(H,20,24)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILJLHJJGKRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


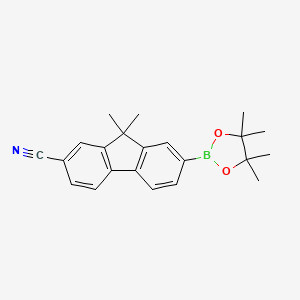
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)
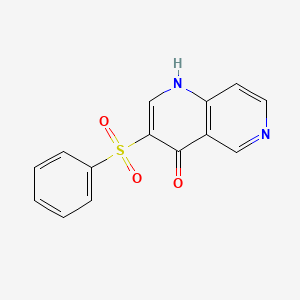
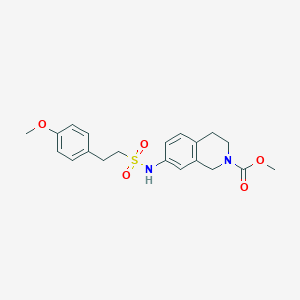

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)


